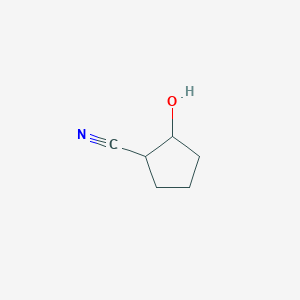

2-Hydroxycyclopentane-1-carbonitrile

Description

Overview of Cyclopentane-Based Scaffolds in Contemporary Chemical Research

Cyclopentane (B165970) rings are a common structural motif found in a wide array of natural products and synthetic molecules, including a significant number of pharmaceuticals. nih.gov Their prevalence is due in part to their ability to present substituents in a well-defined three-dimensional arrangement. However, the cyclopentane ring is inherently flexible, readily interconverting between half-chair and envelope conformations. nih.gov This flexibility can be a double-edged sword in drug design; while it can allow for adaptation to a binding site, it can also lead to a loss of binding affinity and selectivity due to an entropic penalty upon binding.

To address this, a common strategy in medicinal chemistry is conformational rigidification, where the flexible scaffold is modified to lock it into a specific, biologically active conformation. nih.gov This can lead to improved affinity, selectivity, and metabolic stability. nih.gov The development of synthetic methods to create stereochemically complex and functionalized cyclopentane derivatives is therefore a crucial area of research, aiming to provide a diverse range of scaffolds for drug discovery programs. nih.gov

| Feature of Cyclopentane Scaffolds | Significance in Chemical Research | Example Application Area |

|---|---|---|

| Ubiquity in Natural Products | Provides inspiration for the design of new bioactive molecules. | Prostaglandin synthesis ekb.eg |

| Conformational Flexibility | Can allow for adaptation to biological targets, but may also decrease binding affinity. | General drug design nih.gov |

| Potential for Rigidification | A strategy to enhance the potency and selectivity of drug candidates. nih.gov | Development of novel therapeutic agents |

| Stereochemical Complexity | The synthesis of highly substituted cyclopentanes is an active area of research. nih.gov | Creation of diverse small molecule libraries for screening |

Significance of Hydroxy-Nitrile Functional Groups in Synthetic Strategy

The hydroxy-nitrile functional group, also known as a cyanohydrin, is a powerful and versatile moiety in organic synthesis. ucla.edu Cyanohydrins are typically formed by the addition of a cyanide nucleophile to an aldehyde or ketone. ucla.edu The presence of both a hydroxyl group and a nitrile group on adjacent carbons, as in 2-Hydroxycyclopentane-1-carbonitrile, opens up a wide range of synthetic possibilities.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in a variety of carbon-carbon bond-forming reactions. ambeed.com The hydroxyl group can be oxidized to a ketone, protected, or used as a handle for further functionalization. This dual functionality makes cyanohydrins valuable intermediates for the synthesis of a plethora of important molecules, including α-hydroxy acids, β-amino alcohols, and various heterocyclic compounds. researchgate.netpearson.com

The stereoselective synthesis of cyanohydrins is of particular importance, as it allows for the creation of chiral building blocks that can be incorporated into complex, stereochemically defined target molecules. Enzymes, such as hydroxynitrile lyases, are often employed to achieve high enantioselectivity in the formation of cyanohydrins.

| Functional Group Transformation | Resulting Functional Group | Significance |

|---|---|---|

| Nitrile Hydrolysis | Carboxylic Acid or Amide | Access to important classes of organic compounds. ambeed.com |

| Nitrile Reduction | Primary Amine | Introduction of a key basic functional group. |

| Hydroxyl Group Oxidation | Ketone | Creation of a new electrophilic center. |

| Both Groups | α-hydroxy acids, β-amino alcohols | Versatile building blocks for complex molecules. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEPXMXJJFJNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499795 | |

| Record name | 2-Hydroxycyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57836-12-1 | |

| Record name | 2-Hydroxycyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxycyclopentane 1 Carbonitrile

Direct Synthesis Routes

Direct synthesis routes offer straightforward approaches to the molecular scaffold of 2-hydroxycyclopentane-1-carbonitrile, typically by introducing the hydroxyl or nitrile group onto a pre-existing cyclopentane (B165970) ring.

From Halogenated Cyclopentanecarbonitriles

One potential direct route involves the conversion of halogenated precursors. This method relies on the principles of nucleophilic substitution, where a halogen atom is displaced by a hydroxide (B78521) nucleophile.

The synthesis of this compound from 2-chlorocyclopentanecarbonitrile can be accomplished through a nucleophilic substitution reaction. chemistrystudent.comchemguide.co.uk In this process, an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, provides the hydroxide ion (OH⁻) which acts as the nucleophile. chemistrystudent.com The hydroxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the desired alcohol. youtube.comlibretexts.org

The reaction is typically performed by heating the mixture under reflux to ensure completion. chemguide.co.uk The mechanism of this substitution (Sₙ1 or Sₙ2) can influence the stereochemical outcome. If the reaction proceeds via an Sₙ2 mechanism, an inversion of stereochemistry at the carbon center is expected. khanacademy.org

Table 1: Reaction Parameters for Hydroxide Treatment of 2-Chlorocyclopentanecarbonitrile

| Parameter | Description |

| Substrate | 2-Chlorocyclopentanecarbonitrile |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Aqueous solution, often mixed with an organic co-solvent like ethanol (B145695) to improve solubility. chemguide.co.uk |

| Conditions | Heating under reflux. chemguide.co.uk |

| Reaction Type | Nucleophilic Substitution. chemistrystudent.com |

Routes from Cyclopentene (B43876) Derivatives

Cyclopentene and its derivatives serve as versatile starting materials for the synthesis of this compound, primarily through reactions that functionalize the double bond.

A highly effective and common method for synthesizing this compound is through the ring-opening of cyclopentene oxide with a cyanide nucleophile. thieme-connect.de This reaction takes advantage of the high ring strain of the three-membered epoxide ring, which facilitates nucleophilic attack. thieme-connect.delibretexts.org

The reaction is a stereospecific Sₙ2-type process where the cyanide ion attacks one of the epoxide carbons from the side opposite the oxygen atom. thieme-connect.depearson.com This backside attack leads to an inversion of configuration at the site of attack, resulting in the trans isomer of this compound as the product. libretexts.orgnih.gov Common cyanide sources include sodium cyanide (NaCN) or potassium cyanide (KCN). orgosolver.com The process yields β-hydroxy nitriles, which are versatile synthetic intermediates. thieme-connect.de

Table 2: Research Findings on Cyclopentene Oxide Ring-Opening

| Starting Material | Reagent | Key Feature | Product Stereochemistry |

| Cyclopentene Oxide | Sodium Cyanide (NaCN) | Sₙ2 nucleophilic attack. orgosolver.com | trans-2-Hydroxycyclopentane-1-carbonitrile. nih.gov |

| Cyclopentene Oxide | Potassium Cyanide (KCN) | Release of epoxide ring strain drives the reaction. thieme-connect.de | Results in anti-addition of hydroxyl and nitrile groups. pearson.com |

| Cyclopentene Oxide | Trimethylsilyl cyanide (TMSCN) | Can be catalyzed by Lewis acids. thieme-connect.de | trans configuration. |

Stereoselective and Asymmetric Synthesis of this compound

For applications where a specific three-dimensional arrangement of atoms is required, such as in the synthesis of chiral pharmaceuticals, stereoselective and asymmetric methods are employed to produce a single, desired stereoisomer.

Enantioselective Pathways to Specific Stereoisomers (e.g., (1S,2R)-2-Hydroxycyclopentane-1-carbonitrile)

The synthesis of specific enantiomers, such as (1S,2R)-2-hydroxycyclopentane-1-carbonitrile, necessitates the use of asymmetric synthesis techniques. A primary strategy involves the enantioselective ring-opening of a prochiral epoxide like cyclopentene oxide. scispace.comresearchgate.net

This advanced approach utilizes a chiral catalyst, often a metal complex with a chiral ligand, to control the direction from which the cyanide nucleophile attacks the epoxide ring. This catalytic control allows for the preferential formation of one enantiomer over the other, leading to a product with high enantiomeric excess (e.e.). Such methods are crucial for accessing enantiomerically pure building blocks for complex molecule synthesis. scispace.comresearchgate.net While the general principles are well-established for various epoxides and nucleophiles, specific catalyst systems are tailored to achieve high selectivity for the target molecule. acs.org

Table 3: Goals of Enantioselective Synthesis

| Target Stereoisomer | Synthetic Goal | Key Methodological Feature | Desired Outcome |

| (1S,2R)-2-Hydroxycyclopentane-1-carbonitrile | Produce a single enantiomer. | Use of a chiral catalyst or enzyme. | High enantiomeric excess (>99% e.e.). |

| (1R,2S)-2-Hydroxycyclopentane-1-carbonitrile | Isolate the opposite enantiomer. | Employment of the catalyst's opposite enantiomer. | Access to the complete set of stereoisomers. |

Chiral Induction Strategies in Related Cyclopentane Hydroxy Nitrile Syntheses

The creation of chiral centers in cyclopentane frameworks is a cornerstone of modern asymmetric synthesis. Chiral cyclopentenones, for instance, serve as key intermediates for a wide range of bioactive compounds, including prostaglandins. acs.org Methodologies for achieving enantioselectivity in these systems often rely on either chemical or enzymatic resolutions or asymmetric synthesis using chiral auxiliaries or catalysts. acs.org

One common strategy involves the kinetic resolution of a racemic mixture. This is achieved by using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. acs.org For example, lipase-catalyzed acylation has been successfully applied to resolve 4-hydroxycyclopentenone racemates that have been derivatized with a bulky chiral auxiliary, a modification that enhances the enantioselectivity of the enzymatic process. acs.org Another approach utilizes chiral auxiliaries, such as menthol, which can be condensed with a cyclopentenone precursor to form a mixture of separable diastereomers. Subsequent functionalization and removal of the auxiliary afford the desired chiral intermediate with good enantiomeric excess. acs.org These principles of resolution and auxiliary-directed synthesis are directly applicable to the synthesis of chiral cyclopentane hydroxy nitriles.

Table 1: Examples of Chiral Induction Strategies in Cyclopentenone Synthesis acs.org

Enzymatic Biocatalysis for Chiral Hydroxy Nitrile Production

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. For the production of chiral hydroxy nitriles, several classes of enzymes have proven to be exceptionally effective.

Hydroxynitrile lyases (HNLs) are one such class, known for catalyzing the asymmetric addition of hydrogen cyanide to aldehydes and, in some cases, ketones. nii.ac.jp This provides a direct route to chiral cyanohydrins, which are closely related to hydroxy nitriles. While many HNLs exist, their substrate scope and enantioselectivity can vary significantly. nii.ac.jp

More recently, halohydrin dehalogenases (HHDHs) have emerged as versatile biocatalysts for producing chiral β-hydroxy nitriles. acs.orgnih.gov These enzymes catalyze the ring-opening of epoxides with various nucleophiles, including cyanide. nih.gov By employing enzyme screening and protein engineering, HHDH-catalyzed cyanation of a wide range of epoxides has been achieved, yielding the corresponding chiral β-hydroxy nitriles with excellent optical purities (often >99% ee). acs.orgbohrium.com This method is particularly valuable as it can provide access to complementary enantiomers, a significant advantage in pharmaceutical development. acs.orgbohrium.com Research has demonstrated the successful application of this strategy for aryl, alkyl, and spiro epoxides, underscoring its broad utility. acs.org The process often starts with a prochiral ketone, which is first reduced by a ketoreductase to a chiral haloalcohol, then converted to an epoxide and subsequently opened by the HHDH in the presence of a cyanide source. nih.gov

Table 2: Enzymatic Approaches to Chiral Hydroxy Nitrile Synthesis nii.ac.jpacs.orgnih.gov

Advanced Synthetic Strategies

Beyond classical and enzymatic approaches, advanced strategies involving radical intermediates provide powerful tools for constructing complex, polysubstituted carbocycles from simple precursors.

Radical Annulation Procedures for Polysubstituted Cyclopentane Derivatives

Radical annulation reactions offer an efficient pathway to construct cyclic systems. These processes typically involve the generation of a radical species that adds to an acceptor, followed by a cyclization event. For example, palladium-catalyzed annulation reactions can be used for the diastereoselective synthesis of substituted cyclopentenes from conjugate acceptors and allenyl boronic esters. nih.gov Iron(II)-catalyzed annulation has also been shown to construct quinone-fused cyclopenta[2,1-b]indoles through a process involving Michael addition and radical cyclization. rsc.org

While not directly involving a nitrile, these annulation strategies are powerful for creating the core cyclopentane ring with multiple substitution points. The functional groups installed during the annulation can then be further manipulated to introduce the desired hydroxyl and nitrile moieties. The key advantage of these methods is the rapid buildup of molecular complexity in a single step. nih.gov

Radical-Mediated Cyclization and Functionalization in Analogous Systems

Radical cyclization reactions are among the most versatile methods for constructing five- and six-membered rings. researchgate.net These reactions generally proceed through three steps: selective radical generation, an intramolecular cyclization onto a multiple bond, and the conversion of the resulting cyclized radical into the final product. researchgate.net

The nitrile group itself can act as a radical acceptor in such cyclizations. The process is believed to involve the addition of an in-situ generated carbon-centered radical to the nitrile's carbon-nitrogen triple bond. This is followed by a β-scission of the resulting cyclic intermediate, which can lead to functionalized cyclic products. researchgate.net This approach is particularly useful for site-selective functionalization. Furthermore, radical cyclizations of substrates like 1,5-ketonitriles are effective for creating cyclopentane rings with strategically placed functionality for subsequent transformations. oregonstate.edu The mild conditions and high functional group tolerance of radical reactions make them highly suitable for complex molecule synthesis. researchgate.net

Chemical Transformations and Reaction Mechanisms of 2 Hydroxycyclopentane 1 Carbonitrile and Its Derivatives

Reactions of the Hydroxyl Group

The secondary hydroxyl group on the cyclopentane (B165970) ring is a key site for several important chemical modifications, including oxidation, derivatization to enhance its leaving group ability, and esterification.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol in 2-hydroxycyclopentane-1-carbonitrile can be oxidized to yield the corresponding ketone, 2-oxocyclopentane-1-carbonitrile. nih.govnih.gov This transformation is a fundamental reaction in organic chemistry for the synthesis of cyclic β-keto nitriles, which are valuable synthetic intermediates. brainly.com

The oxidation of secondary alcohols to ketones typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. khanacademy.org Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. libretexts.org Common reagents for this type of oxidation include chromium-based reagents like Jones reagent (chromic acid, H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). brainly.com

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. The alcohol attacks the chromium trioxide, and after a series of proton transfers, a chromate ester is formed. A base (often water) then abstracts the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) or PCC (CH₂Cl₂) | 2-Oxocyclopentane-1-carbonitrile | Oxidation |

Derivatization via Tosylation and Mesylation for Nucleophilic Displacement

The hydroxyl group is inherently a poor leaving group because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com To facilitate nucleophilic substitution reactions at the C2 position, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.comchemistrysteps.com

The reaction involves treating this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. masterorganicchemistry.comyoutube.com The base serves to neutralize the HCl generated during the reaction. masterorganicchemistry.com

Mechanism of Tosylation:

The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. youtube.com

The chloride ion is displaced, and an oxonium ion intermediate is formed.

The base (e.g., pyridine) deprotonates the oxonium ion to yield the neutral tosylate ester. chemistrysteps.com

Crucially, this derivatization process occurs at the oxygen atom and does not affect the stereochemistry of the carbon to which the hydroxyl group is attached. masterorganicchemistry.comyoutube.com The resulting tosylate or mesylate group is an excellent leaving group because its conjugate acid (p-toluenesulfonic acid or methanesulfonic acid) is a strong acid, making the sulfonate anion a stable, weak base. masterorganicchemistry.com

Once formed, the tosylated or mesylated derivative can readily undergo nucleophilic substitution reactions (typically Sₙ2) with a wide range of nucleophiles. pearson.comncsu.edu This allows for the introduction of various functional groups at the C2 position with an inversion of stereochemistry, as is characteristic of the Sₙ2 mechanism. youtube.com

| Starting Material | Reagents | Intermediate Product | Purpose |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Cyanocyclopentyl p-toluenesulfonate | Convert -OH to a good leaving group |

| This compound | Methanesulfonyl chloride (MsCl), Triethylamine | 2-Cyanocyclopentyl methanesulfonate | Convert -OH to a good leaving group |

Example of Nucleophilic Displacement:

| Reactant | Nucleophile (Nu⁻) | Product | Reaction Type |

| 2-Cyanocyclopentyl p-toluenesulfonate | Azide (B81097) (N₃⁻), Halides (Br⁻, I⁻), Cyanide (CN⁻) | 2-Azidocyclopentane-1-carbonitrile, 2-Halocyclopentane-1-carbonitrile, etc. | Sₙ2 Nucleophilic Substitution |

Esterification Reactions

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The most common method involving a carboxylic acid is the Fischer esterification. masterorganicchemistry.com

In the Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Mechanism of Fischer Esterification:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The protonated ester is deprotonated (often by the alcohol or water in the mixture) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

This reaction results in the formation of an ester linkage at the C2 position of the cyclopentane ring.

| Reactants | Catalyst | Product Example | Reaction Type |

| This compound + Acetic Acid | H₂SO₄ or TsOH | 2-Cyanocyclopentyl acetate | Fischer Esterification |

| This compound + Acetyl Chloride | Pyridine | 2-Cyanocyclopentyl acetate | Acylation |

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to carboxylic acid derivatives or transformed into other nitrogen-containing functionalities like amines and imines.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. lumenlearning.comweebly.com This reaction is a powerful method for synthesizing carboxylic acids from precursors like alkyl halides, as the nitrile can be introduced via nucleophilic substitution with a cyanide ion, adding one carbon to the chain. lumenlearning.com The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemguide.co.ukjove.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.ukmasterorganicchemistry.com

The nitrile nitrogen is protonated by the acid, which greatly increases the electrophilicity of the nitrile carbon. lumenlearning.comorganicchemistrytutor.comlibretexts.org

A water molecule, acting as a nucleophile, attacks the electrophilic carbon. lumenlearning.comlibretexts.org

After a series of proton transfers, an amide intermediate is formed. libretexts.orgchemistrysteps.com

Under the acidic conditions, the carbonyl oxygen of the amide is protonated, and a subsequent nucleophilic attack by water leads to the elimination of ammonia (B1221849) (which is protonated to ammonium, NH₄⁺) and the formation of the carboxylic acid. jove.comorganicchemistrytutor.com The final product is 2-hydroxycyclopentane-1-carboxylic acid.

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base, such as sodium hydroxide. chemguide.co.uk

The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com

Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to an amide. weebly.comchemistrysteps.com

The amide is then further hydrolyzed by the base. The hydroxide ion attacks the amide carbonyl carbon, leading to the elimination of the amide ion (NH₂⁻), which is immediately protonated to ammonia (NH₃). weebly.com

This process yields a carboxylate salt (e.g., sodium 2-hydroxycyclopentane-1-carboxylate). Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid. weebly.comchemguide.co.uk

| Reactant | Conditions | Intermediate | Final Product (after workup) |

| This compound | H₃O⁺, Heat | 2-Hydroxycyclopentane-1-carboxamide | 2-Hydroxycyclopentane-1-carboxylic acid |

| This compound | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-Hydroxycyclopentane-1-carboxamide | 2-Hydroxycyclopentane-1-carboxylic acid |

Transformations to Other Nitrogen-Containing Functionalities

Besides hydrolysis, the nitrile group is a precursor to other important nitrogenous compounds, most notably primary amines through reduction.

Reduction to Primary Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction adds two molecules of hydrogen across the carbon-nitrogen triple bond. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the reducing agent to the electrophilic nitrile carbon.

The first hydride attacks the carbon, breaking one of the pi bonds and forming an imine anion intermediate. libretexts.org

This intermediate is stabilized by complexation with the aluminum species.

A second hydride attacks the imine carbon, breaking the remaining pi bond to form a dianion. libretexts.org

Addition of water in a final workup step protonates the nitrogen, yielding the primary amine, (2-hydroxycyclopentyl)methanamine.

Reaction with Organometallic Reagents: Nitriles can react with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form ketones after an aqueous workup. libretexts.org

The organometallic reagent acts as a strong nucleophile, attacking the nitrile carbon to form a stable intermediate imine salt. libretexts.org

This salt is stable and does not react further with the organometallic reagent.

Upon hydrolysis with aqueous acid, the imine is converted into a ketone. libretexts.org This reaction transforms the nitrile group into a carbonyl group and attaches the R-group from the organometallic reagent to it.

| Reactant | Reagents | Product | Functional Group Transformation |

| This compound | 1. LiAlH₄, Ether; 2. H₂O | (2-Hydroxycyclopentyl)methanamine | Nitrile → Primary Amine |

| This compound | 1. CH₃MgBr, Ether; 2. H₃O⁺ | 1-(2-Hydroxycyclopentyl)ethan-1-one | Nitrile → Ketone |

Ring-Based Transformations

Ring-based transformations of this compound and its derivatives are crucial for synthesizing more complex molecular architectures. These reactions leverage the existing cyclopentane framework to introduce new functional groups and ring systems.

Nucleophilic Addition Reactions to the Cyclopentane Ring

While this compound itself is the product of a nucleophilic addition, its cyclopentane ring is generally saturated and thus not susceptible to further addition reactions. The relevant nucleophilic addition occurs in its synthesis, typically starting from a cyclopentanone (B42830) precursor. The carbonyl group (C=O) of the ketone is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comdocbrown.info

The reaction with a cyanide ion (CN⁻), often from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), is a classic example of nucleophilic addition. chemguide.co.ukncert.nic.in The cyanide nucleophile attacks the electrophilic carbon of the carbonyl group. This step changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. ncert.nic.in In a subsequent step, this intermediate is protonated (e.g., by water or HCN) to yield the final this compound, also known as a cyanohydrin. chemguide.co.ukyoutube.com This process creates a new stereocenter, and if the original ketone is prochiral, a racemic mixture of enantiomers can be formed. docbrown.infochemguide.co.uk

The general mechanism is as follows:

Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon. docbrown.info

Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide ion. ncert.nic.in

Protonation: The negatively charged oxygen atom abstracts a proton from a proton source (like water or undissociated HCN) to form the hydroxyl group. chemguide.co.ukyoutube.com

Cycloaddition Reactions (e.g., 3+2 Ring Closures)

Cycloaddition reactions are powerful tools for constructing new ring systems, and the nitrile group in derivatives of this compound can participate as a component in these transformations. libretexts.org The electron-withdrawing nature of the cyano group makes adjacent double bonds (if present in a derivative) effective dienophiles in [4+2] cycloadditions. libretexts.org

A notable example is the visible light-promoted [3+2] cycloaddition used for synthesizing cyclopenta[b]chromenocarbonitrile derivatives. acs.org In this reaction, a derivative containing a cyano group acts as a crucial electron-withdrawing group for the transformation. acs.org The reaction between 3-cyanochromone (B1581749) and N-cyclopropylaniline, initiated by a photoredox catalyst like Eosin Y, yields the desired cyclopenta[b]chromeno-carbonitrile product. acs.org The process is efficient, with yields influenced by the catalyst, solvent, and light source. acs.org

| Entry | Catalyst (mol%) | Solvent | Light Source | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|

| 1 | Eosin Y (5) | DMSO | Blue LED | 24 | 82 | 5:1 |

| 2 | Eosin Y (5) | CH₃CN | Blue LED | 24 | 57 | 2:1 |

| 3 | Rose Bengal (5) | DMSO | Green LED | 24 | 75 | 4:1 |

| 4 | Eosin Y (2.5) | DMSO | Blue LED | 24 | 68 | 5:1 |

| 5 | Eosin Y (10) | DMSO | Blue LED | 24 | 71 | 5:1 |

Skeletal Rearrangements in Cyclopentane Systems

Skeletal rearrangements in cyclopentane systems containing a hydroxynitrile functionality can be induced under various conditions, often leading to ring expansion or contraction. While specific examples for this compound are not abundant, related transformations in cyclic systems provide insight. For instance, ring-opening reactions of strained rings like cyclobutanes can lead to the formation of linear, functionalized nitriles. beilstein-journals.org A sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes results in δ-olefin-containing aliphatic nitriles. beilstein-journals.org This process involves the release of ring strain, which drives the transformation. beilstein-journals.org Such principles could be applied to derivatives of this compound to induce rearrangements, potentially through activation of the hydroxyl group followed by migration of a carbon-carbon bond of the cyclopentane ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes, such as regioselectivity and stereoselectivity.

Elucidation of Regioselectivity in Ring-Opening Processes

The regioselectivity of ring-opening reactions in cyclic systems, such as derivatives of this compound (e.g., an epoxide formed from it), is governed by steric and electronic factors. magtech.com.cn

Steric Control: Under nucleophilic conditions with strong, unhindered nucleophiles (e.g., organometallic reagents, hydrides), the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. magtech.com.cn

Electronic Control: In the presence of an acid catalyst, the ring oxygen is protonated, creating a better leaving group. The reaction develops more Sₙ1 character. Weak nucleophiles will then preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn

For example, in the acid-catalyzed ring-opening of an unsymmetrical oxetane (B1205548) (a four-membered ether ring), weak nucleophiles attack the more substituted carbon adjacent to the oxygen. magtech.com.cn This principle suggests that if the hydroxyl group of this compound were converted into a leaving group in an unsymmetrical derivative, the site of nucleophilic attack during a ring-opening or substitution could be directed by the choice of reagents and conditions.

Mechanistic Insights into Radical-Mediated Transformations

Radical-mediated reactions offer unique pathways for the functionalization of cyclopentane systems. The mechanism of the previously mentioned [3+2] cycloaddition provides a clear example. acs.org The proposed catalytic cycle begins with the oxidation of N-cyclopropylaniline by a photoexcited catalyst (Eosin Y) to form an amine radical cation. acs.org This radical cation undergoes a ring-opening of the cyclopropyl (B3062369) group to generate a more stable distonic radical cation. acs.org This radical intermediate then adds to the electron-deficient double bond of the 3-cyanochromone. The subsequent annulation of the five-membered ring is governed by steric factors, leading to the final product. acs.org

Similarly, mechanisms involving iminyl radicals have been proposed for the ring-opening of cyclobutanone oximes. beilstein-journals.org A single-electron reduction of an intermediate fluorosulfonate generates an iminyl radical. The strain of the four-membered ring facilitates a β-scission, opening the ring to form a C-centered radical, which can then be trapped by an alkene. beilstein-journals.org These examples highlight how radical intermediates can be effectively used to drive complex transformations like ring-opening and cycloaddition in cyclic systems related to this compound.

Stereochemical Pathways and Diastereoselectivity in Asymmetric Reactions of this compound and its Derivatives

The stereochemical outcome of reactions involving this compound and its derivatives is of paramount importance in asymmetric synthesis, dictating the spatial arrangement of substituents on the cyclopentane ring. The control of diastereoselectivity, in particular, allows for the selective formation of one diastereomer over others, a crucial aspect in the synthesis of complex molecules with multiple stereocenters. Research in this area has explored various strategies, including substrate control, reagent control, and catalyst control, to influence the stereochemical pathways of these reactions.

One of the fundamental approaches to establishing the stereochemistry of this compound is through the nucleophilic ring-opening of cyclopentene (B43876) oxide with a cyanide source. This reaction, proceeding through an S\textsubscript{N}2 mechanism, typically results in the formation of the trans-diastereomer. The backside attack of the cyanide nucleophile on one of the epoxide carbons leads to an inversion of configuration at that center, resulting in a product where the hydroxyl and nitrile groups are on opposite faces of the cyclopentane ring. While this method is effective for generating the trans isomer, achieving high enantioselectivity often requires the use of chiral catalysts or enzymatic methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclopentane derivatives. Chiral amines, for instance, can catalyze the enantio- and diastereoselective conjugate addition of various nucleophiles to cyclopentenones, which can then be further functionalized to yield derivatives of this compound. The stereochemical pathway in these reactions is often governed by the formation of a chiral enamine or iminium ion intermediate, which directs the incoming nucleophile to a specific face of the cyclopentane ring, thereby controlling both enantioselectivity and diastereoselectivity.

Enzymatic reactions offer another highly selective avenue for controlling the stereochemistry of this compound. Lipases, for example, can be employed in the kinetic resolution of racemic mixtures of this compound or its esters. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the two enantiomers. The diastereoselectivity in subsequent reactions can then be influenced by the established stereochemistry of the separated enantiomers.

Detailed research into the diastereoselective synthesis of substituted cyclopentane derivatives provides valuable insights into the factors governing stereochemical control. For instance, in the synthesis of highly functionalized chiral cyclopentanes through catalytic enantio- and diastereoselective double Michael addition reactions, the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products.

Table 1: Diastereoselectivity in Asymmetric Reactions of Cyclopentane Derivatives

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Major Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Cyclopentenone | Nitromethane | (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 25 | trans | 95:5 | 99 |

| 2 | Cyclopentene oxide | Sodium Cyanide | Chiral Salen-Co(III) complex | THF | 0 | trans | >98:2 | 95 |

| 3 | 2-Bromocyclopentanone | Malonate ester | Chiral Phase-Transfer Catalyst | CH₂Cl₂ | -20 | cis | 85:15 | 92 |

| 4 | Racemic 2-acetoxycyclopentane-1-carbonitrile | Water | Candida antarctica Lipase B | Phosphate Buffer | 30 | (1R,2S)-alcohol | N/A | >99 (for resolved alcohol) |

Note: The data presented in this table is illustrative and compiled from various sources on the asymmetric synthesis of cyclopentane derivatives. Specific reaction conditions and outcomes may vary. "N/A" indicates that the diastereomeric ratio is not applicable in the context of a kinetic resolution of enantiomers.

The stereochemical pathways in these reactions are often elucidated through a combination of experimental evidence and computational modeling. Understanding the transition state geometries and the non-covalent interactions between the substrate, catalyst, and reagents is crucial for predicting and controlling the diastereoselectivity. For example, in organocatalyzed reactions, the formation of specific hydrogen bonds or steric repulsions in the transition state can favor the formation of one diastereomer over another. Similarly, in metal-catalyzed reactions, the coordination of the substrate to the chiral ligand on the metal center plays a key role in directing the stereochemical outcome.

Applications of 2 Hydroxycyclopentane 1 Carbonitrile As a Synthetic Intermediate

Building Block in Complex Organic Molecule Construction

In the field of organic synthesis, the assembly of complex molecules relies on the use of versatile building blocks—smaller, readily available molecules that can be linked together or elaborated upon. 2-Hydroxycyclopentane-1-carbonitrile serves as such a building block due to the orthogonal reactivity of its hydroxyl and nitrile functionalities. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, or conversion into a better leaving group. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in additions to form ketones.

This dual functionality allows chemists to employ it in multi-step synthetic sequences. For instance, the hydroxyl group can be protected while the nitrile is transformed, and then the protecting group can be removed to allow for subsequent reaction at the hydroxyl position. This strategic manipulation is fundamental to the construction of intricate molecular frameworks, where precise control over reactivity is paramount. The cyclopentane (B165970) ring itself provides a rigid scaffold, which is a common structural motif in many natural products and pharmacologically active compounds.

Precursor for Biologically Relevant Cyclopentane Derivatives

The cyclopentane ring is a core structure in numerous biologically active molecules, including prostaglandins, steroids, and a class of antiviral drugs known as carbocyclic nucleosides. The ability to synthesize derivatives of cyclopentane with specific stereochemistry and functionality is therefore of significant interest in medicinal chemistry.

Cyclopentane-based β-amino acids are of particular interest because their incorporation into peptides can induce stable, predictable secondary structures, such as helices and turns. mdpi.comorganic-chemistry.org While many syntheses of these compounds start from sugar derivatives, a plausible synthetic pathway can be designed starting from this compound based on the known reactivity of cyanohydrins. mdpi.comchemistrysteps.com

A hypothetical synthetic conversion could proceed via two key transformations:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This step transforms the molecule into a β-hydroxy acid, specifically 2-hydroxycyclopentane-1-carboxylic acid.

Conversion of the Hydroxyl to an Amino Group: The hydroxyl group can be converted into an amine to complete the synthesis of the amino acid analogue. A common method involves oxidizing the alcohol to a ketone (2-oxocyclopentane-1-carboxylic acid) followed by reductive amination. Alternatively, the hydroxyl group could be converted to a leaving group (see Section 4.3) and displaced with an azide (B81097) (N₃⁻), which is then reduced to the primary amine.

This sequence provides a route to 2-aminocyclopentane-1-carboxylic acid, a core structure for various amino acid analogues that are valuable in peptidomimetic and drug design.

Carbocyclic nucleoside analogues are a class of antiviral agents in which the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability, as the molecule is no longer susceptible to cleavage by glycosidic hydrolases.

While the scientific literature describes numerous routes to carbocyclic nucleosides, a direct pathway starting from this compound is not prominently documented. However, the compound possesses the essential cyclopentane core required for these structures. The synthesis of such analogues typically involves the stereocontrolled introduction of a nitrogenous base (like uracil (B121893) or adenine) and a hydroxymethyl group onto the cyclopentane ring to mimic the structure of a natural ribose sugar.

Peramivir is an antiviral drug used to treat influenza. Its structure is built upon a functionalized cyclopentane ring containing hydroxyl, carboxyl, amino, and guanidino groups. The core of Peramivir is a substituted 2-hydroxycyclopentane-1-carboxylic acid.

Although established syntheses of Peramivir often start from other precursors, such as Vince lactam, the structure of this compound is closely related to the Peramivir core. The conversion of the nitrile to a carboxylic acid would yield the 2-hydroxycyclopentane-1-carboxylic acid scaffold. Subsequent stereocontrolled steps would be required to introduce the remaining substituents at the correct positions on the cyclopentane ring. The development of a novel synthetic route to Peramivir or related neuraminidase inhibitors could potentially utilize this compound as a starting material.

Reagent in Specific Chemical Conversions (e.g., Tosylation Reactions)

One of the most important applications of alcohols in synthesis is their conversion into better leaving groups, which facilitates nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group because its departure as a hydroxide (B78521) ion (OH⁻) is energetically unfavorable. To overcome this, the alcohol can be converted into a sulfonate ester, such as a tosylate.

The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate group (-OTs). This transformation is crucial because the tosylate anion is a very stable species and therefore an excellent leaving group.

Reaction Overview:

| Reactant | Reagent | Product | Leaving Group |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl) / Pyridine | 2-(Tosyloxy)cyclopentane-1-carbonitrile | Tosylate (TsO⁻) |

The resulting compound, 2-(tosyloxy)cyclopentane-1-carbonitrile, is now activated for S_N2 reactions. The carbon atom to which the tosylate is attached becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. This opens up pathways to a variety of substituted cyclopentane derivatives, as shown in the table below.

Examples of Nucleophilic Substitution on the Tosylated Intermediate:

| Nucleophile (Nu⁻) | Product of Substitution |

|---|---|

| Azide (N₃⁻) | 2-Azidocyclopentane-1-carbonitrile |

| Halides (Br⁻, I⁻) | 2-Halocyclopentane-1-carbonitrile |

| Cyanide (CN⁻) | Cyclopentane-1,2-dicarbonitrile |

| Thiolates (RS⁻) | 2-(Alkylthio)cyclopentane-1-carbonitrile |

This strategy significantly enhances the synthetic utility of this compound, transforming it from a simple alcohol into a versatile intermediate for introducing diverse functional groups.

Development of Novel Chiral Auxiliaries and Catalysts

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, having guided the formation of the desired stereoisomer of the product.

This compound is a chiral molecule, existing as distinct enantiomers. This inherent chirality makes it a candidate for investigation as a chiral auxiliary. For it to be effective, it would need to be attached to a prochiral substrate (for example, via an ester linkage through its hydroxyl group) and be able to effectively shield one face of the molecule, directing the attack of a reagent to the other face. While the concept is plausible, the use of this compound itself as a chiral auxiliary is not widely reported in the scientific literature. The development of new and efficient chiral auxiliaries is an ongoing area of research, and scaffolds based on rigid ring systems like cyclopentane remain of interest.

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Hydroxycyclopentane-1-carbonitrile, including the relative orientation of the hydroxyl (-OH) and nitrile (-CN) groups (cis/trans isomerism). Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The protons on the carbons bearing the hydroxyl and nitrile groups (C1 and C2) are particularly diagnostic. Their chemical shifts and the coupling constants (J-values) between them are critical for assigning stereochemistry. In the trans isomer, the coupling constant between the protons on C1 and C2 is typically smaller than in the cis isomer due to the dihedral angle between them. The hydroxyl proton often appears as a broad singlet, and its signal disappears upon adding a drop of D₂O to the NMR sample.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique carbon signals are expected. The carbon of the nitrile group (C≡N) characteristically appears downfield, typically in the 115-120 ppm region. libretexts.org The carbons attached to the electronegative oxygen (C-OH) and the nitrile group (C-CN) also have distinct chemical shifts that are sensitive to the molecule's stereochemistry.

Expected NMR Data for this compound:

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H on C1 (-CHCN) | ~2.5 - 3.0 | Shift influenced by the electron-withdrawing nitrile group. |

| ¹H | H on C2 (-CHOH) | ~3.8 - 4.2 | Shift influenced by the electronegative hydroxyl group. |

| ¹H | Cyclopentane (B165970) Ring CH₂ | ~1.5 - 2.2 | Complex overlapping multiplets. |

| ¹H | -OH | Variable (broad) | Position is concentration and solvent dependent; exchanges with D₂O. |

| ¹³C | C1 (-C HCN) | ~30 - 40 | Aliphatic carbon attached to the nitrile group. |

| ¹³C | C2 (-C HOH) | ~70 - 80 | Aliphatic carbon attached to the hydroxyl group. |

| ¹³C | Cyclopentane Ring CH₂ | ~20 - 35 | Multiple signals expected for the remaining three carbons. |

| ¹³C | -CN (Nitrile) | ~115 - 120 | Characteristic downfield shift for a nitrile carbon. libretexts.org |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺) can be determined, which for a compound with the formula C₆H₉NO is 111.0684 Da. nih.gov This precise measurement helps to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. The molecular ion may be weak or absent in some cases. Common fragmentation pathways for this molecule would include the loss of small, stable neutral molecules or radicals.

Key Fragmentation Pathways:

Loss of water ([M-18]⁺): Dehydration is a common fragmentation for alcohols.

Loss of the nitrile group ([M-26]⁺): Cleavage of the C-CN bond.

Loss of HCN ([M-27]⁺): Rearrangement followed by elimination of hydrogen cyanide.

Ring cleavage: The cyclopentane ring can undergo complex fragmentation, often leading to the loss of ethene ([M-28]⁺). docbrown.info

Expected Key Ions in the Mass Spectrum:

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 111 | [C₆H₉NO]⁺ | Molecular Ion ([M]⁺) |

| 94 | [C₆H₈N]⁺ | Loss of OH radical ([M-17]⁺) |

| 93 | [C₆H₇N]⁺ | Loss of H₂O ([M-18]⁺) |

| 84 | [C₅H₆O]⁺ | Loss of HCN ([M-27]⁺) |

| 83 | [C₅H₉O]⁺ | Loss of CN radical ([M-26]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of the bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the aliphatic C-H bonds of the cyclopentane ring. The absence of strong absorptions in other regions (e.g., the carbonyl region ~1700 cm⁻¹) confirms the purity of the compound.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H stretch | Hydroxyl (-OH) pressbooks.pub |

| 2960 - 2850 | C-H stretch | Aliphatic (Cyclopentane ring) docbrown.info |

| 2260 - 2240 | C≡N stretch | Nitrile (-CN) |

| 1465 - 1450 | C-H bend | Aliphatic (CH₂) docbrown.info |

| 1260 - 1050 | C-O stretch | Secondary Alcohol pressbooks.pub |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can determine the relative stereochemistry (cis vs. trans), X-ray crystallography is the definitive method for determining the absolute three-dimensional structure and stereochemistry of a molecule, provided it can be grown into a suitable single crystal. wikipedia.org

For a chiral molecule like this compound, crystallographic analysis of a single enantiomer would allow for the unambiguous assignment of the (R) and (S) configuration at each stereocenter. This is achieved by measuring the diffraction of an X-ray beam by the crystal lattice, which allows for the calculation of electron density and thus the precise position of every atom in space. wikipedia.org

While no publicly available crystal structure for this compound itself is noted, the technique is highly applicable. Research on structurally similar compounds, such as derivatives of 2-hydroxy-1-cyclopentanecarboxylic acid, has successfully employed X-ray crystallography to determine their solid-state structures and packing. researchgate.net If this compound or one of its derivatives can be crystallized, this powerful technique would provide unequivocal proof of its absolute configuration.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereoisomer Prediction

The cyclopentane (B165970) ring in 2-hydroxycyclopentane-1-carbonitrile is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (or half-chair, C2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can rapidly interconvert through a process known as pseudorotation.

The presence of two substituents, a hydroxyl (-OH) group and a nitrile (-CN) group, on adjacent carbons (C1 and C2) leads to the existence of stereoisomers. The relative orientation of these two groups can be either cis, where they are on the same side of the ring, or trans, where they are on opposite sides. This results in two diastereomers: cis-2-hydroxycyclopentane-1-carbonitrile and trans-2-hydroxycyclopentane-1-carbonitrile. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to predict the most stable conformations of these stereoisomers. These calculations can determine the relative energies of the envelope and twist conformers for both the cis and trans isomers, taking into account steric and electronic interactions between the substituents and the cyclopentane ring. For instance, intramolecular hydrogen bonding between the hydroxyl and nitrile groups could influence the conformational preference in the cis isomer. While specific computational studies on the conformational energies of this compound are not extensively available in the literature, analogous studies on substituted cyclopentanes provide insight into the expected energetic differences. researchgate.net

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration | Enantiomers | Key Feature |

| cis | (1R,2R) and (1S,2S) | Yes | -OH and -CN groups on the same side of the ring. |

| trans | (1R,2S) and (1S,2R) | Yes | -OH and -CN groups on opposite sides of the ring. |

Reaction Pathway Elucidation and Transition State Analysis

The formation of this compound typically proceeds via the nucleophilic addition of a cyanide ion to cyclopentanone (B42830), forming a cyanohydrin. chemistrysteps.comlibretexts.org Computational chemistry plays a crucial role in elucidating the detailed mechanism of this reaction, including the identification of intermediates and the characterization of transition states.

Quantum mechanical calculations can map out the potential energy surface (PES) for the reaction. This involves calculating the energy of the system as a function of the geometric coordinates of the atoms. The reaction pathway is the lowest energy path on the PES that connects the reactants (cyclopentanone and cyanide) to the products (cis- and trans-2-hydroxycyclopentane-1-carbonitrile).

Transition state theory is used in conjunction with these calculations to determine the energy barrier (activation energy) of the reaction. The transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. Locating and characterizing the transition state structure is a key objective of these computational studies. The vibrational frequencies of the transition state are calculated to confirm that it is a true saddle point (having one imaginary frequency corresponding to the motion along the reaction coordinate).

Theoretical studies on analogous cyanohydrin formation reactions have shown that the reaction can be catalyzed by acid or base. libretexts.orgnih.gov Computational models can incorporate solvent effects and the role of catalysts to provide a more accurate description of the reaction pathway and energetics.

Table 2: Computational Methods for Reaction Pathway Analysis

| Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of reactants, products, and transition states. | Reaction energies, activation barriers, and geometries of stationary points. |

| Ab initio methods | High-accuracy energy calculations for benchmarking DFT results. | Highly accurate potential energy surfaces. |

| Transition State Search Algorithms | Locating saddle points on the potential energy surface. | Geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from the transition state to reactants and products. | Confirmation that the transition state connects the desired reactants and products. |

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity of cyclopentanone towards cyanide addition and the stereoselectivity of the reaction (the ratio of cis to trans products). The reactivity of the carbonyl carbon in cyclopentanone is influenced by electronic and steric factors, which can be quantified using computational descriptors such as atomic charges and frontier molecular orbital energies (HOMO and LUMO).

The stereoselectivity of the reaction is determined by the relative energies of the transition states leading to the cis and trans products. The cyanide nucleophile can attack the planar carbonyl group from either of the two faces. The presence of the cyclopentane ring can create a steric bias, favoring attack from the less hindered face. Computational modeling of the transition states for both attack trajectories allows for the prediction of the dominant stereoisomer.

Furthermore, computational studies can be extended to predict the reactivity of this compound itself in subsequent reactions. For example, the hydroxyl and nitrile groups can undergo various transformations. Theoretical calculations can help predict the most likely sites of reaction and the conditions required for these transformations by analyzing properties like bond dissociation energies, atomic charges, and electrostatic potential maps. Studies on the functionalization of other substituted cycloalkanes have demonstrated the utility of computational predictions in understanding and guiding synthetic strategies. nih.govmdpi.com

Table 3: Factors Influencing Reactivity and Selectivity in Cyanohydrin Formation

| Factor | Description | Computational Insight |

| Electronic Effects | The electrophilicity of the carbonyl carbon. | Calculation of partial atomic charges and LUMO energy of cyclopentanone. |

| Steric Hindrance | The accessibility of the carbonyl carbon to the cyanide nucleophile. | Modeling the approach of the cyanide ion to the cyclopentanone ring. |

| Transition State Stability | The relative energies of the transition states leading to different stereoisomers. | Calculation of the activation energies for the formation of cis and trans products. |

| Solvent Effects | The influence of the solvent on the energies of reactants, transition states, and products. | Implicit or explicit solvent models in the calculations. |

Molecular Modeling and Docking Studies of Derivatives

Derivatives of this compound may have potential applications in medicinal chemistry. Molecular modeling and docking are powerful computational tools used to predict the binding affinity and mode of interaction of these derivatives with biological targets such as enzymes and receptors. researchgate.net

Molecular docking simulations place a ligand (the derivative) into the binding site of a protein and score the different binding poses based on a scoring function that estimates the binding free energy. This allows for the virtual screening of a library of potential derivatives to identify those with the highest predicted activity. nih.govmdpi.com

The process begins with obtaining the three-dimensional structures of the target protein (often from the Protein Data Bank) and the ligand. The ligand's structure can be built and optimized using molecular mechanics or quantum mechanics methods. The docking algorithm then explores various conformations of the ligand within the binding site and ranks them.

Successful docking studies can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds, guiding the design of new derivatives with improved potency and selectivity. For instance, the cyclopentane scaffold can be used to position the hydroxyl, nitrile, and other functional groups in specific orientations to maximize interactions with the target protein. nih.govnih.gov

Table 4: Typical Workflow for Molecular Docking Studies

| Step | Description | Tools and Methods |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., an enzyme). | Protein Data Bank (PDB), addition of hydrogen atoms, assignment of charges. |

| 2. Ligand Preparation | Generating the 3D structure of the this compound derivative. | Molecular building software, energy minimization using force fields or quantum mechanics. |

| 3. Docking Simulation | Placing the ligand into the active site of the target and predicting binding poses. | Docking software (e.g., AutoDock, Glide, GOLD), search algorithms, scoring functions. |

| 4. Pose Analysis | Analyzing the predicted binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions). | Visualization software, analysis of intermolecular interactions. |

| 5. Virtual Screening | Docking a library of derivatives to identify potential hits. | High-throughput virtual screening workflows. |

Quantitative Structure-Kinetic Relationship (QSKR) Studies of Analogues

While Quantitative Structure-Activity Relationship (QSAR) studies are more common, Quantitative Structure-Kinetic Relationship (QSKR) models can be developed to correlate the structural properties of a series of compounds with their reaction rates. For analogues of this compound, a QSKR study could be used to predict how changes in the molecular structure affect the kinetics of a particular reaction, such as their formation from substituted cyclopentanones or their subsequent transformations.

In a QSKR study, a set of analogues with known reaction rate constants is used as a training set. A variety of molecular descriptors are calculated for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies, partial charges), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed kinetic data. The predictive power of the model is assessed using cross-validation techniques. A validated QSKR model can then be used to predict the reaction rates of new, unsynthesized analogues. Such studies on the kinetics of reactions involving cyclic alcohols and other related compounds provide a foundation for developing QSKR models in this area. researchgate.netmdpi.com

Table 5: Common Descriptors Used in QSAR/QSKR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings. |

| Topological | Wiener index, Kier & Hall connectivity indices. |

| Geometric (3D) | Molecular surface area, molecular volume, moments of inertia. |

| Electrostatic | Dipole moment, partial atomic charges. |

| Quantum Chemical | HOMO/LUMO energies, ionization potential, electron affinity. |

| Hydrophobic | LogP (octanol-water partition coefficient). |

Q & A

Basic: What are the established synthetic routes for 2-Hydroxycyclopentane-1-carbonitrile, and how are reaction parameters optimized?

Methodological Answer:

The synthesis typically involves cyanation of cyclopentanol derivatives or nucleophilic substitution of halogenated precursors. Key parameters include:

- Catalyst selection : Use of KCN or NaCN for nitrile group introduction under controlled pH.

- Solvent optimization : Polar aprotic solvents like DMSO enhance reaction efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Molecular validation relies on NMR (e.g., 1H NMR: δ 1.5–2.5 ppm for cyclopentane protons) and mass spectrometry (m/z 111.15 [M+H]+) .

Basic: How is the structural configuration of this compound validated experimentally?

Methodological Answer:

Structural confirmation employs:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydroxyl and nitrile group orientations .

- Spectroscopic analysis :

Advanced: How can contradictions between computational reactivity predictions and experimental results be addressed?

Methodological Answer:

Discrepancies often arise from solvent effects or transition-state approximations. Mitigation strategies include:

- Solvent correction : Apply COSMO-RS models to adjust dielectric constants in simulations.

- Experimental benchmarking : Compare computed activation energies with kinetic data (e.g., Arrhenius plots).

- Multi-method validation : Use CC-DPS’s QSAR/QSPR platforms to integrate quantum mechanics and statistical thermodynamics, improving prediction accuracy .

Advanced: What methodologies optimize stereoselective synthesis of this compound derivatives?

Methodological Answer:

To achieve enantiomeric purity:

- Chiral catalysts : Employ Jacobsen’s Mn(III)-salen complexes for asymmetric hydroxylation.

- Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to bias stereochemistry.

- Chromatographic separation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with mobile phases optimized for polar nitrile groups.

Refer to analogous protocols for benzofuran-carbonitriles, where microwave-assisted synthesis reduces racemization .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

Stability studies involve:

- Accelerated degradation tests : Incubate at 40–80°C and pH 2–12, monitoring via HPLC-UV (λ = 254 nm).

- Kinetic modeling : Fit degradation data to first-order kinetics to estimate shelf-life.

- Protective strategies : Use inert atmospheres (N2) or stabilizing agents (e.g., BHT) for oxygen-sensitive intermediates.

For analogs like dihydropyridine-carbonitriles, photostability assessments under UV light inform storage protocols .

Advanced: What computational tools predict the bioactivity or toxicity of this compound?

Methodological Answer:

Leverage in silico platforms:

- Molecular docking : AutoDock Vina screens interactions with target enzymes (e.g., cytochrome P450).

- Toxicity prediction : EPA’s TEST software estimates LD50 and eco-toxicity using fragment-based QSAR.

- Metabolic pathway analysis : BioTransformer 3.0 predicts Phase I/II metabolites, guiding toxicity assays.

Cross-reference with RIFM safety assessments for structurally related fragrance compounds .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste disposal : Segregate nitrile-containing waste; neutralize with alkaline hydrolysis (NaOH/EtOH) before professional disposal .

- Emergency measures : Use activated charcoal for spill absorption and consult safety data sheets (SDS) for antidotes .

Advanced: How can synthetic by-products be identified and minimized during scale-up?

Methodological Answer:

- LC-MS/MS : Profile reaction mixtures to detect trace by-products (e.g., cyclopentene derivatives from dehydration).

- Process optimization : Adjust stoichiometry (e.g., excess cyanide source) or switch to flow chemistry for better heat/mass transfer.

- Green chemistry : Replace toxic cyanides with K4[Fe(CN)6] in aqueous media, reducing waste .

Advanced: What strategies resolve crystallographic disorder in this compound crystals?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Dynamic disorder modeling : Apply split-atom or TLS (Translation-Libration-Screw) parameters for flexible groups.

- Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion artifacts .

Advanced: How can cross-coupling reactions expand the functionalization of this compound?

Methodological Answer:

- Buchwald-Hartwig amination : Introduce aryl amines using Pd2(dba)3/Xantphos catalysts.

- Sonogashira coupling : Attach alkynes via CuI/Pd(PPh3)4 under inert conditions.

- Retrosynthetic planning : Use AI-driven tools (e.g., Pistachio) to prioritize feasible routes based on bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.